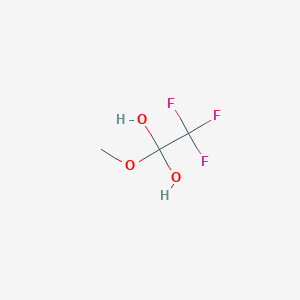
2,2,2-Trifluoro-1-methoxyethane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-methoxyethane-1,1-diol is a fluorinated organic compound with the molecular formula C3H5F3O3. This compound is characterized by the presence of three fluorine atoms, a methoxy group, and two hydroxyl groups attached to an ethane backbone. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-methoxyethane-1,1-diol typically involves the reaction of trifluoroacetaldehyde with methanol in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which is subsequently hydrolyzed to yield the desired diol. The reaction conditions, such as temperature, pressure, and catalyst type, can be optimized to maximize the yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-methoxyethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol into simpler alcohols or hydrocarbons.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while reduction can produce trifluoroethanol. Substitution reactions can lead to a variety of functionalized derivatives, such as trifluoromethyl ethers and amines.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-methoxyethane-1,1-diol has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: The compound’s fluorinated nature makes it a potential candidate for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and imaging agents.
Industry: In industrial applications, this compound can be used as a solvent or intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-methoxyethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-methoxyethanol: This compound is structurally similar but lacks one hydroxyl group, making it less hydrophilic.
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxyethane: This compound has a more complex structure with additional ether linkages, affecting its reactivity and solubility.
2-Chloro-1,1,2-trifluoro-1-methoxyethane: The presence of a chlorine atom introduces different reactivity patterns compared to the diol.
Uniqueness
2,2,2-Trifluoro-1-methoxyethane-1,1-diol is unique due to its combination of fluorine atoms, methoxy group, and two hydroxyl groups. This combination imparts distinct chemical properties, such as high reactivity and the ability to form hydrogen bonds, making it valuable in various applications. The presence of fluorine atoms also enhances the compound’s stability and resistance to metabolic degradation, which is advantageous in pharmaceutical and industrial contexts.
Propiedades
Número CAS |
58982-47-1 |
|---|---|
Fórmula molecular |
C3H5F3O3 |
Peso molecular |
146.07 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-methoxyethane-1,1-diol |
InChI |
InChI=1S/C3H5F3O3/c1-9-3(7,8)2(4,5)6/h7-8H,1H3 |
Clave InChI |
BMYYTIWPCUOKPF-UHFFFAOYSA-N |
SMILES canónico |
COC(C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



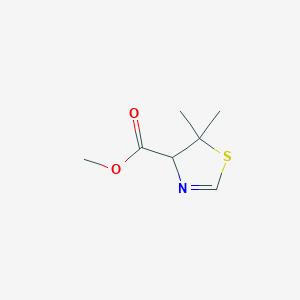
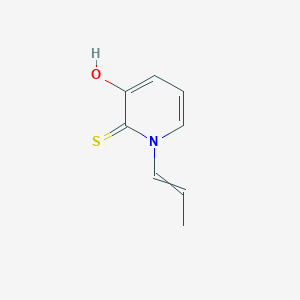
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
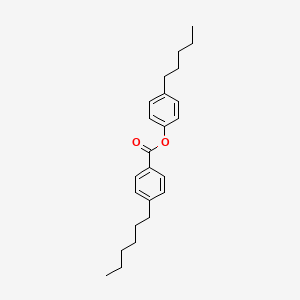
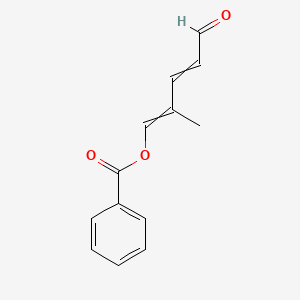
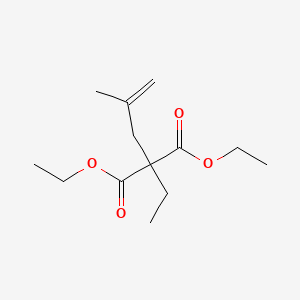

![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
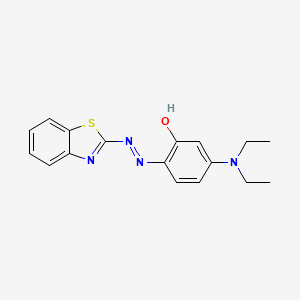
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
